molecular formula C20H28N2O2 B3181798 (alphaR,alpha'R)-alpha,alpha'-Bis(tert-butyl)-[2,2'-bipyridine]-6,6'-dimethanol CAS No. 127049-50-7

(alphaR,alpha'R)-alpha,alpha'-Bis(tert-butyl)-[2,2'-bipyridine]-6,6'-dimethanol

Cat. No.: B3181798
CAS No.: 127049-50-7
M. Wt: 328.4 g/mol
InChI Key: CAOIUNFSPMSYIQ-UHFFFAOYSA-N
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Description

(αR,α'R)-α,α'-Bis(tert-butyl)-[2,2'-bipyridine]-6,6'-dimethanol (CAS: 127049-50-7) is a chiral bipyridine derivative with the molecular formula C₂₀H₂₈N₂O₂ and a molecular weight of 328.4 g/mol. Its structure features tert-butyl groups at the α and α' positions and hydroxymethyl (-CH₂OH) substituents at the 6,6' positions of the bipyridine core (Figure 1). This compound is primarily used in research settings, with a purity exceeding 98%, and requires storage at -80°C or -20°C to maintain stability . The tert-butyl groups contribute steric bulk, while the dimethanol substituents enhance solubility in polar solvents, making it suitable for coordination chemistry and catalysis studies.

Properties

IUPAC Name

1-[6-[6-(1-hydroxy-2,2-dimethylpropyl)pyridin-2-yl]pyridin-2-yl]-2,2-dimethylpropan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O2/c1-19(2,3)17(23)15-11-7-9-13(21-15)14-10-8-12-16(22-14)18(24)20(4,5)6/h7-12,17-18,23-24H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAOIUNFSPMSYIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C1=CC=CC(=N1)C2=NC(=CC=C2)C(C(C)(C)C)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (alphaR,alpha’R)-alpha,alpha’-Bis(tert-butyl)-[2,2’-bipyridine]-6,6’-dimethanol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 2,2’-bipyridine.

    Introduction of tert-Butyl Groups: The tert-butyl groups are introduced via a Friedel-Crafts alkylation reaction using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Hydroxylation: The hydroxyl groups are introduced through a hydroxylation reaction, often using reagents like osmium tetroxide followed by sodium periodate to achieve the desired diol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Friedel-Crafts Alkylation: Utilizing continuous flow reactors to efficiently introduce tert-butyl groups.

    Optimized Hydroxylation: Employing catalytic systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(alphaR,alpha’R)-alpha,alpha’-Bis(tert-butyl)-[2,2’-bipyridine]-6,6’-dimethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The bipyridine core allows for substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Reagents like chromium trioxide or pyridinium chlorochromate are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents such as N-bromosuccinimide can be used for substitution reactions.

Major Products

    Oxidation Products: Ketones or aldehydes.

    Reduction Products: Various alcohol derivatives.

    Substitution Products: Halogenated bipyridine derivatives.

Scientific Research Applications

(alphaR,alpha’R)-alpha,alpha’-Bis(tert-butyl)-[2,2’-bipyridine]-6,6’-dimethanol has numerous applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.

    Biology: Investigated for its potential role in biological systems, particularly in enzyme inhibition studies.

    Medicine: Explored for its potential therapeutic applications, including as a scaffold for drug development.

    Industry: Utilized in the development of new materials, such as catalysts and polymers.

Mechanism of Action

The mechanism by which (alphaR,alpha’R)-alpha,alpha’-Bis(tert-butyl)-[2,2’-bipyridine]-6,6’-dimethanol exerts its effects involves:

    Coordination with Metals: The bipyridine core coordinates with metal ions, forming stable complexes.

    Molecular Targets: These complexes can interact with various molecular targets, including enzymes and receptors.

    Pathways Involved: The coordination chemistry of the compound influences pathways related to catalysis and molecular recognition.

Comparison with Similar Compounds

Structural and Substituent Variations

Key analogs and their substituent effects are summarized in Table 1 .

Compound Name Substituents (6,6' positions) Key Functional Groups Molecular Weight (g/mol) Applications/Properties References
Target Compound -CH₂OH tert-butyl, -CH₂OH 328.4 Research ligand, chiral coordination
6,6′-Di-(2″-thiophenol)-2,2′-bipyridine -SPh (thiophenol) Thiol ~328 (estimated) Redox-active ligands, metal coordination
6,6′-Dihydroxy-2,2′-bipyridine -OH Hydroxyl 204.18 Water oxidation catalysis, PCET facilitation
6,6′-Dimethyl-2,2′-bipyridine (L15) -CH₃ Methyl 184.24 Low catalytic activity in esterification
4,4′-Bis(4-fluorophenyl)-6,6′-dimethyl-2,2′-bipyridine -CH₃, 4-F-phenyl Fluorophenyl, methyl ~432 (estimated) Tuning emission energy in Ir(III) complexes
6,6′-Bis(2-hydroxyphenyl)-2,2′-bipyridine -C₆H₄OH Phenolic hydroxyl ~388 (estimated) SOD/catalase mimetics (Mn(III) complexes)

Table 1 : Structural and functional comparison of the target compound with analogs. PCET = proton-coupled electron transfer; SOD = superoxide dismutase.

Electronic and Steric Effects

  • Electron-Withdrawing vs. Donating Groups: Fluorine substitution in 4,4′-bis(4-fluorophenyl)-6,6′-dimethyl-2,2′-bipyridine lowers emission energy in Ir(III) complexes, enhancing quantum efficiency . Hydroxyl groups in 6,6′-dihydroxy-2,2′-bipyridine facilitate proton-coupled electron transfer (PCET), critical for water oxidation catalysis .
  • Steric Effects :

    • The tert-butyl groups in the target compound create significant steric bulk, which may hinder substrate access in catalytic applications but enhance enantioselectivity in chiral environments .
    • Methyl substituents (e.g., 6,6′-dimethyl-2,2′-bipyridine ) offer minimal steric hindrance but still shift emission energies in Cu(I) complexes due to electronic effects .

Solubility and Coordination Chemistry

  • Hydroxymethyl (-CH₂OH) Groups: The dimethanol substituents in the target compound improve solubility in polar solvents (e.g., DMSO, methanol) compared to hydrophobic tert-butyl analogs. This property is advantageous for solution-phase reactions .
  • Thiophenol (-SPh) vs. Phenolic (-OH) Groups: Thiophenol in 6,6′-di-(2″-thiophenol)-2,2′-bipyridine enables redox activity and strong metal binding, whereas phenolic hydroxyls in 6,6′-bis(2-hydroxyphenyl)-2,2′-bipyridine support antioxidant enzyme mimetic activity in Mn(III) complexes .

Catalytic and Photophysical Performance

  • Catalytic Activity :

    • 6,6′-Dihydroxy-2,2′-bipyridine exhibits high catalytic activity in water oxidation due to PCET, whereas 4,4′-substituted analogs are inactive .
    • The target compound’s tert-butyl groups may reduce catalytic efficiency in similar reactions due to steric constraints .
  • Light-Emitting Applications: Methyl substituents in 6,6′-dimethyl-2,2′-bipyridine shift emission to higher energies in Cu(I) complexes, achieving photoluminescence quantum yields (PLQYs) up to 59% in solid-state devices . The target compound’s dimethanol groups are untested in photophysical contexts but could influence excited-state dynamics via hydrogen bonding .

Biological Activity

(αR,α'R)-alpha,alpha'-Bis(tert-butyl)-[2,2'-bipyridine]-6,6'-dimethanol is a bipyridine derivative with significant potential in various biological applications. This compound is characterized by its unique structure, which includes two tert-butyl groups and hydroxymethyl groups at the 6-position of the bipyridine moiety. The compound's chemical formula is C20H28N2O2C_{20}H_{28}N_{2}O_{2}, and it has a molecular weight of 328.4 g/mol.

The compound is soluble in organic solvents and exhibits stability under standard laboratory conditions. It is crucial to store the compound at room temperature away from moisture to maintain its integrity.

Biological Activity

Research on the biological activity of (αR,α'R)-alpha,alpha'-Bis(tert-butyl)-[2,2'-bipyridine]-6,6'-dimethanol has revealed several key findings:

  • Antioxidant Properties : Studies indicate that this compound exhibits significant antioxidant activity, which can be beneficial in mitigating oxidative stress in biological systems. This property is particularly relevant for applications in neuroprotection and anti-aging research.
  • Metal Chelation : The bipyridine structure allows for effective chelation of transition metals, which can enhance its efficacy as a catalyst in various biochemical reactions. This property is leveraged in synthetic organic chemistry and could have implications for metal-based drug design.
  • Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic applications in metabolic disorders.

Case Studies

Several case studies have been conducted to explore the biological implications of this compound:

  • Neuroprotective Effects : In a study examining the neuroprotective effects of various antioxidants, (αR,α'R)-alpha,alpha'-Bis(tert-butyl)-[2,2'-bipyridine]-6,6'-dimethanol demonstrated a significant reduction in neuronal cell death induced by oxidative stress. The mechanism was attributed to its ability to scavenge free radicals effectively.
  • Catalytic Activity in Organic Synthesis : Research highlighted the compound's role as a ligand in catalyzing reactions involving palladium complexes. The ligand's steric bulk and electronic properties were shown to enhance reaction yields significantly.

Table 1: Solubility and Stability Conditions

ConditionRecommendation
Storage TemperatureRoom Temperature
Solvent for Stock SolutionDMSO or Ethanol
Stability Duration-80°C: 6 months
-20°C: 1 month

Table 2: Summary of Biological Activities

Activity TypeObservationsReferences
AntioxidantSignificant reduction in oxidative stress-induced cell death
Metal ChelationEffective chelation of transition metals
Enzyme InhibitionPotential inhibition of key metabolic enzymes

Q & A

Basic: What are the key synthetic challenges in preparing enantiomerically pure (αR,α'R)-α,α'-Bis(tert-butyl)-[2,2'-bipyridine]-6,6'-dimethanol?

Answer:
The synthesis requires precise control of stereochemistry at the α and α' positions. A common approach involves:

  • Chiral resolution : Using chiral auxiliaries or asymmetric catalysis to install tert-butyl groups .
  • Protecting groups : Methanol (-CH2OH) substituents at the 6,6' positions are prone to oxidation; temporary protection (e.g., silylation or acetylation) is recommended during synthesis .
  • Purification : High-performance liquid chromatography (HPLC) with chiral stationary phases ensures enantiomeric excess (>99%) .

Basic: How is the stereochemical configuration of this compound confirmed experimentally?

Answer:
A combination of techniques is used:

  • X-ray crystallography : Resolves absolute configuration via single-crystal analysis (e.g., Ru or Ir complexes with the ligand, as in Figure 1 of ).
  • Circular dichroism (CD) : Correlates Cotton effects with known chiral bipyridine derivatives .
  • NMR spectroscopy : Diastereotopic proton splitting patterns in the tert-butyl or methanol groups confirm symmetry breaking .

Basic: What are the primary applications of this compound in coordination chemistry?

Answer:
The compound serves as a chiral ligand in:

  • Transition-metal catalysis : Asymmetric hydrogenation or cross-coupling reactions, leveraging tert-butyl groups for steric control .
  • Photochemical systems : Ru(II) or Ir(III) complexes for light-driven applications (e.g., artificial photosynthesis) .
  • Actinide separation : Structural analogs (e.g., N,N’-diethyl derivatives) show selectivity for minor actinides in nuclear waste remediation .

Advanced: How do steric effects from tert-butyl groups influence metal-ligand coordination dynamics?

Answer:
The tert-butyl groups introduce steric hindrance, which:

  • Enforces rigid geometries : Prevents undesired isomerization in octahedral metal complexes (e.g., Ru(bpy)₃²⁺ analogs) .
  • Modulates selectivity : In actinide separation, ortho-substituted tert-butyl groups create cavities that favor Am³⁺ over Eu³⁺ via size exclusion (see Figure 1 in ).
  • Impacts reaction rates : Bulky groups slow ligand substitution kinetics, as observed in Pd-catalyzed cross-coupling studies .

Table 1 : Comparison of ligand steric parameters

Ligand ModificationMetal Complex Stability (log β)Selectivity (Am³⁺/Eu³⁺)
Para-substituted tert-butyl12.31.2
Ortho-substituted tert-butyl14.78.5
Data derived from .

Advanced: How can researchers resolve contradictory data on solvent-dependent luminescence quenching in Ru(II) complexes of this ligand?

Answer:
Contradictions often arise from:

  • Solvent polarity effects : Polar solvents stabilize metal-to-ligand charge transfer (MLCT) states, altering emission lifetimes. Use time-resolved spectroscopy to decouple static vs. dynamic quenching .
  • Counterion interactions : Hexafluorophosphate (PF₆⁻) vs. chloride (Cl⁻) can perturb excited-state energetics. Conduct ionic strength-controlled experiments .
  • Impurity interference : Trace water or oxygen quenches luminescence. Employ rigorous degassing and anhydrous conditions .

Advanced: What computational methods are recommended to predict the ligand’s selectivity in actinide/lanthanide separation?

Answer:

  • Density Functional Theory (DFT) : Calculate binding energies of Am³⁺ vs. Eu³⁺ with ligand analogs (e.g., N,N’-diethyl derivatives) .
  • Molecular Dynamics (MD) : Simulate solvation effects in ionic liquids or aqueous/organic biphasic systems .
  • QSPR models : Relate substituent electronic parameters (Hammett σ) to extraction efficiency .

Advanced: How can researchers optimize ligand synthesis to reduce racemization during methanol deprotection?

Answer:
Racemization at the α/α' positions occurs under acidic/basic conditions. Mitigation strategies include:

  • Mild deprotection : Use tetra-n-butylammonium fluoride (TBAF) for silyl ether removal instead of HCl/MeOH .
  • Low-temperature conditions : Perform reactions at –20°C to limit epimerization .
  • In situ monitoring : Use real-time CD or Raman spectroscopy to detect chiral integrity loss .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(alphaR,alpha'R)-alpha,alpha'-Bis(tert-butyl)-[2,2'-bipyridine]-6,6'-dimethanol
Reactant of Route 2
(alphaR,alpha'R)-alpha,alpha'-Bis(tert-butyl)-[2,2'-bipyridine]-6,6'-dimethanol

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